molecular formula C18H13ClN4O2S B12727936 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide CAS No. 126016-50-0

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide

Cat. No.: B12727936
CAS No.: 126016-50-0
M. Wt: 384.8 g/mol
InChI Key: RTABUESMAUQUPI-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indole ring, a thiazolidinone ring, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolidinone ring.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide apart is its unique combination of an indole ring, a thiazolidinone ring, and a phenylimino group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

CAS No.

126016-50-0

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

5-chloro-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C18H13ClN4O2S/c19-12-6-7-14-11(8-12)9-15(21-14)17(25)22-23-16(24)10-26-18(23)20-13-4-2-1-3-5-13/h1-9,21H,10H2,(H,22,25)

InChI Key

RTABUESMAUQUPI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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